molecular formula C24H18BrN3O4S B2454659 (Z)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 627038-58-8

(Z)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2454659
CAS RN: 627038-58-8
M. Wt: 524.39
InChI Key: MBCGLJODMDMKAX-ZZEZOPTASA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an indoline ring and a thiazolo[3,2-a]pyrimidine ring . These types of structures are often found in biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR spectroscopy, mass spectrometry, and NMR spectroscopy are often used to analyze the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the oxoindolinylidene group might be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds derived from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate have demonstrated excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. These findings highlight the potential of these compounds in developing new antimicrobial agents (Youssef et al., 2011).

Chemical Transformations for New Heterocyclic Systems

  • The preparation and reactions of Biginelli-compounds, which are closely related to the chemical structure , have led to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. These compounds are synthesized through condensation reactions, showcasing the versatility of these chemical frameworks in creating new molecular entities with potential pharmacological activities (Kappe & Roschger, 1989).

Applications in Antimicrobial and Antioxidant Studies

  • A series of ethyl 2-(4-substitutedbenzylidene)-5-(3'-(ethoxycarbonyl)biphenyl-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo(3,2-a)pyrimidine-6-carboxylate derivatives have been synthesized and characterized. These compounds have shown promising in vitro antioxidant activity and antimicrobial effects against both gram-positive and gram-negative bacteria, as well as antifungal activities. This suggests their potential use in the development of new therapeutic agents (Maddila et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many compounds with similar structures have been studied for their anticancer properties, where they might act by inducing apoptosis in cancer cells .

properties

IUPAC Name

ethyl (2Z)-5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O4S/c1-3-32-23(31)17-12(2)26-24-28(19(17)13-8-10-14(25)11-9-13)22(30)20(33-24)18-15-6-4-5-7-16(15)27-21(18)29/h4-11,19H,3H2,1-2H3,(H,27,29)/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCGLJODMDMKAX-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)C(=C4C5=CC=CC=C5NC4=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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